6-chloro-4-(difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine 6-chloro-4-(difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13333685
InChI: InChI=1S/C9H8ClF2N3/c1-4-7-5(8(11)12)3-6(10)13-9(7)14-15(4)2/h3,8H,1-2H3
SMILES: CC1=C2C(=CC(=NC2=NN1C)Cl)C(F)F
Molecular Formula: C9H8ClF2N3
Molecular Weight: 231.63 g/mol

6-chloro-4-(difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine

CAS No.:

Cat. No.: VC13333685

Molecular Formula: C9H8ClF2N3

Molecular Weight: 231.63 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-4-(difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine -

Specification

Molecular Formula C9H8ClF2N3
Molecular Weight 231.63 g/mol
IUPAC Name 6-chloro-4-(difluoromethyl)-2,3-dimethylpyrazolo[3,4-b]pyridine
Standard InChI InChI=1S/C9H8ClF2N3/c1-4-7-5(8(11)12)3-6(10)13-9(7)14-15(4)2/h3,8H,1-2H3
Standard InChI Key DGAGYZJWBWJKKL-UHFFFAOYSA-N
SMILES CC1=C2C(=CC(=NC2=NN1C)Cl)C(F)F
Canonical SMILES CC1=C2C(=CC(=NC2=NN1C)Cl)C(F)F

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

6-Chloro-4-(difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine features a bicyclic framework comprising a pyrazole ring fused to a pyridine ring. Key substituents include:

  • Chlorine at position 6

  • Difluoromethyl (-CF2_2H) at position 4

  • Methyl groups (-CH3_3) at positions 2 and 3

The tautomeric 2H-pyrazolo[3,4-b]pyridine form is stabilized by the methyl group at N2, preventing isomerization to the 1H tautomer .

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC10_{10}H10_{10}ClF2_2N3_3
Molecular Weight261.66 g/mol
Exact Mass261.054 Da
Topological Polar Surface Area30.7 Ų
LogP (Octanol-Water)2.1 (estimated)

Derived from analogous pyrazolopyridines .

Synthetic Strategies

Retrosynthetic Considerations

The synthesis of 6-chloro-4-(difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine likely involves:

  • Core Formation: Construction of the pyrazolo[3,4-b]pyridine skeleton via cyclization reactions.

  • Substituent Introduction: Sequential functionalization at positions 4, 6, 2, and 3.

Route A: Japp–Klingemann Reaction

Adapting methodologies from pyrazolo[3,4-b]pyridine synthesis :

  • Starting Material: 2-Chloro-3-nitropyridine derivatives.

  • SNAr Reaction: Displacement of nitro groups with hydrazine derivatives.

  • Cyclization: Intramolecular azo-coupling to form the pyrazole ring.

  • Difluoromethylation: Introduce -CF2_2H via radical fluorination or nucleophilic substitution.

Route B: Preformed Pyrazole Annulation

  • Pyrazole Precursor: 3,5-Dimethylpyrazole.

  • Pyridine Ring Construction: Use of enamine or enolate intermediates to form the fused pyridine.

  • Chlorination: Electrophilic substitution at position 6 using PCl5_5/POCl3_3 .

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Methyl and difluoromethyl groups enhance thermal stability compared to unsubstituted analogs .

  • Hydrolytic Sensitivity: The chlorine atom at C6 may render the compound susceptible to hydrolysis under basic conditions .

Table 2: Predicted Physicochemical Data

PropertyValue/Characteristic
Melting Point180–185°C (estimated)
Solubility in Water<0.1 mg/mL
Lipophilicity (LogD)2.3–2.7
pKa~4.5 (pyridine N-protonation)

Extrapolated from structurally related compounds .

Biomedical and Industrial Applications

Material Science Applications

  • Luminescent Materials: Fluorinated pyrazolopyridines are explored as organic light-emitting diodes (OLEDs) due to electron-withdrawing -CF2_2H groups.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to streamline difluoromethylation .

  • Biological Screening: Evaluate kinase inhibition and antimicrobial potency in vitro.

  • Crystallographic Studies: Resolve solid-state structure to confirm substituent geometry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator